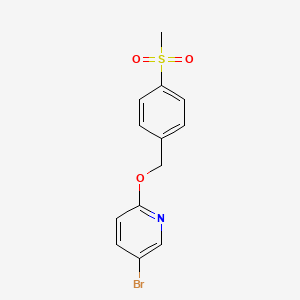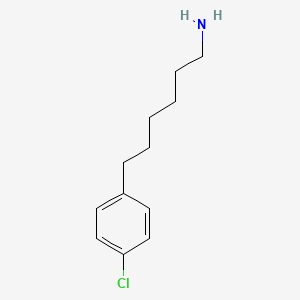
2-Methoxy-4-(pyridin-4-ylsulfonyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-(pyridin-4-ylsulfonyl)aniline is an organic compound with a complex structure that includes a methoxy group, a pyridylsulfonyl group, and an aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of 2-Methoxy-4-(pyridin-4-ylsulfonyl)aniline may involve large-scale chemical processes that optimize yield and purity. These methods often use automated systems and advanced technologies to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-4-(pyridin-4-ylsulfonyl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions can vary widely depending on the desired product and the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
2-Methoxy-4-(pyridin-4-ylsulfonyl)aniline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and protein modifications.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-Methoxy-4-(pyridin-4-ylsulfonyl)aniline exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways. The exact mechanism can vary depending on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
2-Methoxy-4-(pyridin-4-ylsulfonyl)aniline can be compared with other similar compounds, such as:
2-Methoxy-4-nitroaniline: Used in optical applications and the textile industry.
4-Pyridylsulfonyl chloride: Used as an intermediate in organic synthesis.
Aniline derivatives: Widely used in the production of dyes and pharmaceuticals.
Propriétés
Formule moléculaire |
C12H12N2O3S |
|---|---|
Poids moléculaire |
264.30 g/mol |
Nom IUPAC |
2-methoxy-4-pyridin-4-ylsulfonylaniline |
InChI |
InChI=1S/C12H12N2O3S/c1-17-12-8-10(2-3-11(12)13)18(15,16)9-4-6-14-7-5-9/h2-8H,13H2,1H3 |
Clé InChI |
XMSHEFILHHQJFJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)S(=O)(=O)C2=CC=NC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![7-bromo-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B8422854.png)



